1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7BrF7. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is a type of organofluorine compound, which are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique properties .
Mode of Action
Organofluorine compounds are known for their high stability, resistance to metabolic degradation, and ability to form strong bonds with proteins, which can influence their interaction with biological targets .
Biochemical Pathways
It’s worth noting that organofluorine compounds can participate in various biochemical reactions due to their unique chemical properties .
Pharmacokinetics
The pharmacokinetic properties of organofluorine compounds can be influenced by their high stability and resistance to metabolic degradation .
Result of Action
The unique properties of organofluorine compounds can lead to various biological effects, depending on their specific structure and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the stability of organofluorine compounds can make them resistant to environmental degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as tetrafluoro-4-(trifluoromethyl)aniline, tetrafluoro-4-(trifluoromethyl)benzoic acid, and tetrafluoro-4-(trifluoromethyl)benzene .
Scientific Research Applications
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4,5-trifluorobenzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene
Uniqueness
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF7/c8-2-5(11)3(9)1(7(13,14)15)4(10)6(2)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONVNRFILRLHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347850 | |
Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-46-0 | |
Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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